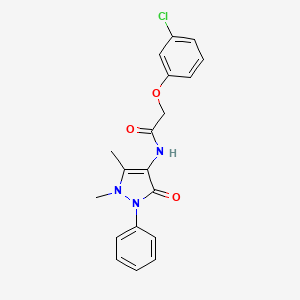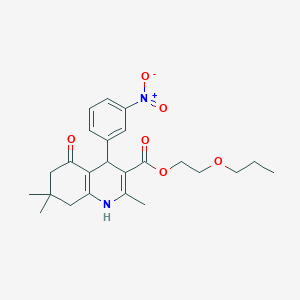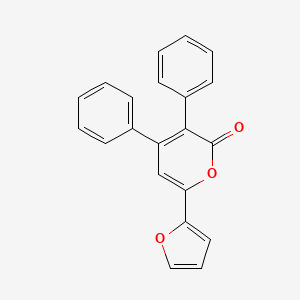![molecular formula C21H24O4 B5089775 2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde](/img/structure/B5089775.png)
2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MPPB and has a molecular formula of C22H26O4.
Mecanismo De Acción
The mechanism of action of MPPB is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, MPPB has been shown to inhibit the Akt/mTOR and ERK signaling pathways, which are involved in cell proliferation and survival. In neuronal cells, MPPB has been shown to modulate the release of neurotransmitters by regulating calcium channels and vesicular transport.
Biochemical and Physiological Effects:
MPPB has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation and angiogenesis, the modulation of neurotransmitter release, and the protection of neuronal cells from oxidative stress and neurotoxicity. MPPB has also been shown to have antioxidant properties and to inhibit the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPPB in lab experiments is its ability to selectively target cancer cells and modulate neurotransmitter release. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on MPPB, including the development of new drugs based on its structure, the investigation of its potential as a neuroprotective agent in neurodegenerative diseases, and the exploration of its role in modulating other signaling pathways. Additionally, further studies are needed to fully understand the mechanism of action of MPPB and its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of MPPB involves several steps, including the reaction of 2-methoxy-4-(1-propen-1-yl)phenol with 1-bromo-3-chloropropane to form 4-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1-chlorobutane. This intermediate is then reacted with 2-hydroxybenzaldehyde to produce 2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde.
Aplicaciones Científicas De Investigación
MPPB has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and drug development. In cancer research, MPPB has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In neuroscience, MPPB has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In drug development, MPPB has been investigated as a potential lead compound for the development of new drugs.
Propiedades
IUPAC Name |
2-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-3-8-17-11-12-20(21(15-17)23-2)25-14-7-6-13-24-19-10-5-4-9-18(19)16-22/h3-5,8-12,15-16H,6-7,13-14H2,1-2H3/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRNDWVNJNYUSU-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-phenoxyethoxy)ethyl]-1-butanamine oxalate](/img/structure/B5089697.png)
![2-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5089698.png)
![1-(4-methylphenyl)-3-[(1-naphthylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5089701.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glycine](/img/structure/B5089706.png)
![4-(3-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5089713.png)

![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5089720.png)

![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B5089757.png)

![9-(4-chlorophenyl)-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5089769.png)

![1-{[6-(isopropylthio)hexyl]oxy}-4-nitrobenzene](/img/structure/B5089783.png)